Morpholin-4-yl-[1-(5-phenylthiophene-2-carbonyl)piperidin-3-yl]methanone
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Overview
Description
Morpholin-4-yl-[1-(5-phenylthiophene-2-carbonyl)piperidin-3-yl]methanone is a complex organic compound that features a morpholine ring, a piperidine ring, and a thiophene ring with a phenyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl-[1-(5-phenylthiophene-2-carbonyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Thiophene Ring Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Morpholine Ring Attachment: The morpholine ring is attached through nucleophilic substitution reactions, often using morpholine and an appropriate leaving group on the piperidine intermediate.
Final Coupling: The final step involves coupling the phenyl-substituted thiophene with the piperidine-morpholine intermediate under conditions that facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl-[1-(5-phenylthiophene-2-carbonyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones if the thiophene ring is targeted.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl or thiophene rings, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives or organometallic complexes.
Scientific Research Applications
Chemistry
In chemistry, Morpholin-4-yl-[1-(5-phenylthiophene-2-carbonyl)piperidin-3-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic, optical, or mechanical properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism by which Morpholin-4-yl-[1-(5-phenylthiophene-2-carbonyl)piperidin-3-yl]methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Morpholin-4-yl-[1-(5-phenylfuran-2-carbonyl)piperidin-3-yl]methanone: Similar structure but with a furan ring instead of a thiophene ring.
Morpholin-4-yl-[1-(5-phenylpyrrole-2-carbonyl)piperidin-3-yl]methanone: Similar structure but with a pyrrole ring instead of a thiophene ring.
Morpholin-4-yl-[1-(5-phenylpyridine-2-carbonyl)piperidin-3-yl]methanone: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
Morpholin-4-yl-[1-(5-phenylthiophene-2-carbonyl)piperidin-3-yl]methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with furan, pyrrole, or pyridine rings. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
morpholin-4-yl-[1-(5-phenylthiophene-2-carbonyl)piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-20(22-11-13-26-14-12-22)17-7-4-10-23(15-17)21(25)19-9-8-18(27-19)16-5-2-1-3-6-16/h1-3,5-6,8-9,17H,4,7,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRCQJHHYWXEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(S2)C3=CC=CC=C3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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